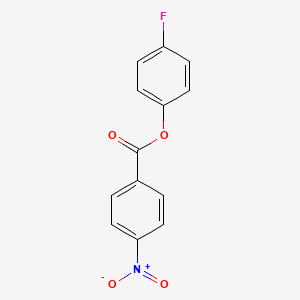![molecular formula C21H30N6O2 B5668195 1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5668195.png)
1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of synthetic organic molecules that typically feature a triazole core, a common motif in medicinal chemistry due to its relevance in drug design for various biological activities. Triazoles are known for their stability and versatility, allowing for the attachment of various functional groups that can significantly alter the compound's physical, chemical, and biological properties.
Synthesis Analysis
Synthesis of compounds containing the triazole ring often involves the azide-alkyne Huisgen cycloaddition, known as the "click chemistry" reaction, which is highly efficient and selective. This methodology could be applicable for synthesizing the compound by attaching the appropriate alkyne and azide precursors. For instance, reactions involving piperazine or piperidine with triazole derivatives have been developed to yield complex heterocyclic compounds, indicating a potential pathway for the synthesis of the compound (Ishii et al., 1997).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be extensively studied using spectroscopic techniques such as NMR, IR, and single-crystal X-ray diffraction. These methods provide detailed information about the arrangement of atoms within the molecule, the configuration of its functional groups, and the overall three-dimensional shape, which are crucial for understanding the compound's reactivity and interaction with biological targets. Structural characterization of similar compounds has been demonstrated, offering insights into their molecular frameworks (Anuradha et al., 2014).
Chemical Reactions and Properties
Compounds with a triazole ring can participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of other functional groups, such as the piperidinyl, pyridinylmethyl, and tetrahydrofuranylmethyl groups, further diversifies the chemical behavior of the compound. These groups can influence the molecule's reactivity towards different reagents, enabling the synthesis of a wide range of derivatives with potential biological activities. The carbonylation reaction at a C−H bond in the presence of CO and ethylene, as seen in related research, highlights the complex reactivity of such compounds (Ishii et al., 1997).
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-(2-piperidin-1-ylethyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c28-21(20-17-27(24-23-20)13-12-25-10-4-1-5-11-25)26(16-19-8-6-14-29-19)15-18-7-2-3-9-22-18/h2-3,7,9,17,19H,1,4-6,8,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFJYKNSONNJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=C(N=N2)C(=O)N(CC3CCCO3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-1H-pyrrole-3-carboxamide](/img/structure/B5668117.png)

![N,N,2-trimethyl-7-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B5668130.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5668135.png)
![3-[(4aR*,7aS*)-6,6-dioxido-4-[(propylthio)acetyl]hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5668148.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5668151.png)
![1-(2-furylmethyl)-3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine](/img/structure/B5668158.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5668174.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5668182.png)
![2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5668191.png)
![5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine](/img/structure/B5668197.png)

![4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-5-methyl-1-propyl-1H-pyrazole](/img/structure/B5668210.png)